

Tert-butyl 4-cyanopiperazine-1-carboxylate

physical properties

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Compound of Interest

Compound Name: *Tert-butyl 4-cyanopiperazine-1-carboxylate*

Cat. No.: *B168798*

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An In-depth Technical Guide to the Physical Properties of **Tert-butyl 4-cyanopiperazine-1-carboxylate**

Abstract

Tert-butyl 4-cyanopiperazine-1-carboxylate is a pivotal intermediate in contemporary medicinal chemistry and drug development. Its unique structure, featuring a Boc-protected piperazine ring functionalized with a cyano group, makes it a versatile building block for synthesizing complex molecules, particularly in the development of targeted therapeutics.^[1] This guide provides a comprehensive examination of its core physical properties, analytical characterization methods, and essential handling protocols. The information presented is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound for successful application in synthesis and process development.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical intermediate is to confirm its identity and fundamental properties. These parameters are critical for stoichiometric calculations, reaction setup, and regulatory documentation.

Table 1: Core Chemical Identifiers

Property	Value	Source
IUPAC Name	tert-butyl 4-cyanopiperazine-1-carboxylate	[2]
CAS Number	113534-02-4	[2] [3]
Molecular Formula	C ₁₀ H ₁₇ N ₃ O ₂	[2] [4]
Molecular Weight	211.26 g/mol	[2]
Canonical SMILES	CC(C) (C)OC(=O)N1CCN(CC1)C#N	[2]

| InChIKey | GDPSCFYDXPEIEE-UHFFFAOYSA-N |[\[2\]](#) |

The tert-butoxycarbonyl (Boc) protecting group is a key feature, providing stability under various conditions while allowing for facile deprotection under acidic conditions. This strategic protection is essential for sequential chemical modifications at other sites of a target molecule.

Physicochemical Characteristics

The physical state, solubility, and thermal properties of a compound dictate its handling, purification, and reaction conditions.

Table 2: Physicochemical Data | Property | Value | Significance in Application | | :--- | :--- | :--- | | Appearance | Solid |[\[1\]](#) | Facilitates accurate weighing and handling. | | Melting Point | Data not consistently available in public sources. Requires experimental determination (See Protocol 1). | A sharp melting point is a primary indicator of purity. | | Boiling Point | Data not available; likely to decompose upon heating at atmospheric pressure. | Not a relevant parameter for non-distillable solids. | | Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; poorly soluble in water.[\[5\]](#) | Critical for selecting appropriate reaction and purification solvents (e.g., for chromatography). |

Expert Insight: The poor aqueous solubility is typical for Boc-protected amines of this molecular weight. Solubility in organic solvents is driven by the large, nonpolar tert-butyl group and the

overall organic structure. This characteristic is advantageous for extractive workups to remove inorganic impurities.

Spectroscopic and Analytical Profile

Unambiguous structural confirmation is paramount. The following spectroscopic data are characteristic of **Tert-butyl 4-cyanopiperazine-1-carboxylate** and serve as a reference for quality control.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

Table 3: Predicted Mass Spectrometry Adducts

Adduct	m/z (Predicted)
[M+H] ⁺	212.13936
[M+Na] ⁺	234.12130
[M+K] ⁺	250.09524
[M+NH ₄] ⁺	229.16590

Data sourced from predicted values, useful for configuring mass spectrometer acquisition methods.[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

- ¹H NMR: The spectrum is expected to show a large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. Signals for the piperazine ring protons would appear as multiplets in the 3.0-4.0 ppm region. The specific chemical shifts and coupling patterns are sensitive to the solvent used.
- ¹³C NMR: Key expected signals include the carbonyl carbon of the Boc group (~154 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl

group (~28 ppm), and carbons of the piperazine ring. The nitrile carbon ($\text{C}\equiv\text{N}$) would appear around 118-120 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

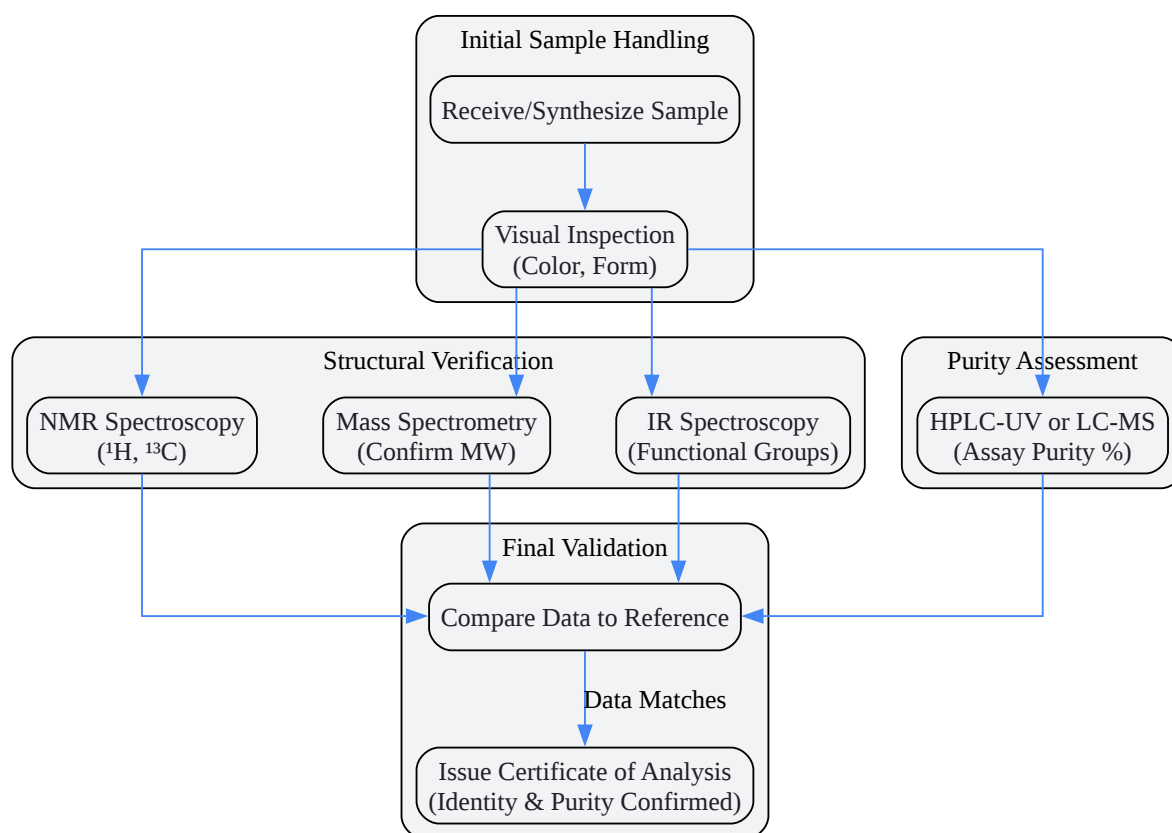
- $\text{C}\equiv\text{N}$ stretch: A sharp, medium-intensity peak is expected around 2240 cm^{-1} , characteristic of a nitrile group.
- $\text{C}=\text{O}$ stretch: A strong absorption band around $1680\text{--}1700\text{ cm}^{-1}$ is characteristic of the carbamate carbonyl group.
- C-H stretch: Bands around $2850\text{--}3000\text{ cm}^{-1}$ correspond to the aliphatic C-H bonds.

Experimental Protocols for Property Determination

To ensure the quality and consistency of **Tert-butyl 4-cyanopiperazine-1-carboxylate**, a series of validated analytical protocols must be employed.

Workflow for Identity and Purity Confirmation

The following workflow represents a standard, self-validating system for the characterization of a new batch of the compound.



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Caption: Standard workflow for identity and purity confirmation.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible melting point, which is a critical indicator of purity. It requires a minimal sample amount and provides thermodynamic data.

Methodology:

- Calibration: Calibrate the DSC instrument using an indium standard ($T_m = 156.6\text{ }^{\circ}\text{C}$).
- Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan. Crimp the pan to enclose the sample. Prepare an empty, crimped pan to serve as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell.
- Thermal Program:
 - Equilibrate the sample at $25\text{ }^{\circ}\text{C}$.
 - Ramp the temperature from $25\text{ }^{\circ}\text{C}$ to a temperature at least $20\text{ }^{\circ}\text{C}$ above the expected melting point at a rate of $10\text{ }^{\circ}\text{C}/\text{min}$.
 - Use a nitrogen purge gas at a flow rate of $50\text{ mL}/\text{min}$ to maintain an inert atmosphere.
- Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. A sharp peak indicates high purity.

Protocol 2: Semi-Quantitative Solubility Assessment

Rationale: Understanding solubility in various solvents is crucial for designing reaction, extraction, and crystallization procedures. This protocol provides a reliable method for estimation.

Methodology:

- Solvent Selection: Choose a range of solvents relevant to potential applications (e.g., Water, Ethanol, Dichloromethane, Ethyl Acetate, Hexanes).
- Sample Preparation: Add an excess amount of the compound (e.g., $\sim 50\text{ mg}$) to a known volume of solvent (e.g., 1 mL) in a sealed vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., $25\text{ }^{\circ}\text{C}$) for 24 hours to ensure the solution reaches saturation.

- Separation: Centrifuge the vials to pellet the excess, undissolved solid.
- Analysis: Carefully take a known volume of the supernatant and dilute it with a suitable solvent for analysis by a calibrated HPLC-UV method.
- Calculation: Determine the concentration of the compound in the supernatant by comparing its peak area to a calibration curve. This concentration represents the solubility in mg/mL.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with chemical intermediates.

GHS Hazard Information: While a specific GHS classification for this exact compound is not universally published, related structures exhibit the following hazards, which should be assumed in its absence:

- Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[\[6\]](#)[\[7\]](#)
- Skin Irritation (Category 2), H315: Causes skin irritation.[\[7\]](#)
- Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[\[6\]](#)[\[7\]](#)

Handling Recommendations

- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[\[8\]](#)[\[9\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[\[7\]](#)[\[8\]](#)
- Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[\[7\]](#)[\[8\]](#)

Storage Guidelines

- Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[8\]](#)
- Incompatibilities: Keep away from strong oxidizing agents and strong acids.[\[9\]](#)

Conclusion

Tert-butyl 4-cyanopiperazine-1-carboxylate is a well-defined chemical entity with distinct physical properties that enable its use as a strategic building block in pharmaceutical synthesis. Its solid form, solubility in organic solvents, and characteristic spectroscopic profile provide a clear basis for its identification and quality control. By following the standardized analytical protocols and safety guidelines detailed in this guide, researchers can confidently and safely leverage this valuable compound in their drug discovery and development programs.

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